molecular formula C5H7F2N3 B109975 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine CAS No. 1006333-08-9

1-(2,2-difluoroethyl)-1H-pyrazol-4-amine

Cat. No. B109975
CAS RN: 1006333-08-9
M. Wt: 147.13 g/mol
InChI Key: LMAYRTOWGOVCOR-UHFFFAOYSA-N
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Description

“1-(2,2-difluoroethyl)-1H-pyrazol-4-amine” is a compound that contains a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms. The “1-(2,2-difluoroethyl)” part indicates that a 2,2-difluoroethyl group is attached to the first carbon of the pyrazole ring. The presence of the amine (-NH2) group at the 4th position of the pyrazole ring could potentially make this compound a candidate for various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the 2,2-difluoroethyl group, and the amine group. The difluoroethyl group could introduce steric hindrance and electronic effects that may influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amine group is a common nucleophile and can participate in various reactions such as alkylation, acylation, and condensation. The pyrazole ring, being aromatic, is relatively stable but can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the difluoroethyl group could increase the compound’s hydrophobicity, while the amine group could allow for hydrogen bonding .

Scientific Research Applications

  • Synthesis and Characterization of Pyrazole Derivatives :

    • Pyrazole derivatives, including those related to 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine, have been synthesized and characterized through various techniques like FT-IR, UV–visible, and NMR spectroscopy. These compounds demonstrate biological activity against breast cancer and microbes, highlighting their potential in medical research (Titi et al., 2020).
  • Development of Antifungal and Antibacterial Agents :

    • Research on pyrazole derivatives has led to the identification of novel compounds with significant antifungal and antibacterial properties. These findings are crucial for developing new pharmacological treatments (Du et al., 2015).
  • Applications in Nonlinear Electro-Optics :

    • Formyl derivatives of polyfluorinated triphenyl-1H-pyrazoles, which are chemically related to 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine, have been used as donor blocks in the synthesis of donor–acceptor dyes for nonlinear electro-optics. This highlights their potential use in advanced optical technologies (Shelkovnikov et al., 2019).
  • Green Chemistry and Eco-Friendly Synthesis :

    • The compound has been involved in L-proline-catalyzed, on-water multicomponent domino reactions, demonstrating its utility in green chemistry applications. Such eco-friendly synthesis methods are important for sustainable chemical production (Prasanna et al., 2013).
  • Organic Light-Emitting Diodes (OLEDs) :

    • Pyrazole derivatives, including those structurally related to 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine, have been tested as emitters for OLEDs. These studies contribute to the advancement of display technologies (Szlachcic et al., 2017).
  • Exploration of Drug Discovery :

    • Research on pyrazol-5(4H)-one-based heterocyclic ketene aminals, which are related to 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine, has been conducted. These compounds are promising candidates for drug discovery, expanding the scope of pharmaceutical research (Yu et al., 2013).
  • Catalyst-Free Synthesis Techniques :

    • The compound has been used in catalyst-free synthesis techniques, contributing to more efficient and simpler chemical processes. This approach is valuable for the rapid construction of compound libraries relevant to various research fields (Noruzian et al., 2019).

Mechanism of Action

Target of Action

The primary targets of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine are currently under investigation. As a novel compound, its specific interactions with biological targets are the subject of ongoing research .

Mode of Action

It is believed to interact with its targets in a manner that influences cellular processes .

Biochemical Pathways

The compound’s difluoromethyl group is known to be an important motif in the agrochemical industry , suggesting that it may interact with pathways relevant to plant physiology.

Pharmacokinetics

Similar compounds have been shown to undergo rapid metabolism, which can impact their bioavailability .

Result of Action

The molecular and cellular effects of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine’s action are currently under investigation. As a novel compound, its specific effects on cellular processes and structures are the subject of ongoing research .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .

properties

IUPAC Name

1-(2,2-difluoroethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3/c6-5(7)3-10-2-4(8)1-9-10/h1-2,5H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAYRTOWGOVCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-difluoroethyl)-1H-pyrazol-4-amine

CAS RN

1006333-08-9
Record name 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1-(2,2-difluoroethyl)-4-nitro-pyrazole (235 mg, 1.33 mmol) was dissolved in methanol (50 mL) and hydrogenated on H-Cube at 50° C. and 40 bar pressure to give 1-(2,2-difluoroethyl)pyrazol-4-amine (183 mg, 93%).
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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